Ethyl 2-(ethylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate
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Overview
Description
Ethyl 2-(ethylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate is a synthetic organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(ethylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate typically involves multi-step organic reactions. One common method includes the alkylation of ethyl 2-amino-4-(1h-1,2,4-triazol-1-yl)butanoate with ethyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) with a base like potassium carbonate or sodium hydride to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(ethylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the ethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethyl 2-(ethylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(ethylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and result in various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate
- Ethyl 2-(propylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate
- Ethyl 2-(butylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate
Uniqueness
Ethyl 2-(ethylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate is unique due to its specific ethylamino substitution, which can influence its chemical reactivity and biological activity. The presence of the triazole ring also imparts distinct properties, such as enhanced stability and the ability to participate in various chemical reactions.
Biological Activity
Ethyl 2-(ethylamino)-4-(1H-1,2,4-triazol-1-yl)butanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis and Structural Characterization
The synthesis of this compound involves multiple steps that typically include the reaction of ethyl butanoate with ethylamine and triazole derivatives. The compound can be characterized using techniques such as:
- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.
- Mass Spectrometry (MS) : Helps confirm the molecular weight and structure.
- Infrared Spectroscopy (IR) : Used to identify functional groups present in the compound.
Antimicrobial Properties
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial activity. For instance, studies have shown that similar triazole derivatives possess antibacterial effects against various strains such as Escherichia coli and Staphylococcus aureus . this compound is hypothesized to exhibit comparable antimicrobial properties due to its structural similarities.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strains Tested | Activity Observed |
---|---|---|
Ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate | E. coli, S. aureus, P. aeruginosa | Significant |
This compound | Hypothetical based on structure | Expected |
Antifungal Activity
Similar triazole compounds have also demonstrated antifungal properties against pathogens such as Candida albicans and Aspergillus flavus. The mechanism often involves the inhibition of ergosterol biosynthesis in fungal cell membranes . Given this background, this compound may also exhibit antifungal activity.
Case Studies and Research Findings
Recent studies have focused on the biological evaluation of triazole derivatives. For example:
- A series of triazole-based compounds were synthesized and evaluated for their antibacterial and antifungal activities. The results indicated a correlation between structural modifications and enhanced biological activity .
Table 2: Summary of Biological Activities
Properties
Molecular Formula |
C10H18N4O2 |
---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
ethyl 2-(ethylamino)-4-(1,2,4-triazol-1-yl)butanoate |
InChI |
InChI=1S/C10H18N4O2/c1-3-12-9(10(15)16-4-2)5-6-14-8-11-7-13-14/h7-9,12H,3-6H2,1-2H3 |
InChI Key |
KPTABHXMJPSPNU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CCN1C=NC=N1)C(=O)OCC |
Origin of Product |
United States |
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